甲基(4-(N-(2-(呋喃-3-基)-2-羟基-2-(噻吩-2-基)乙基)磺酰胺基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

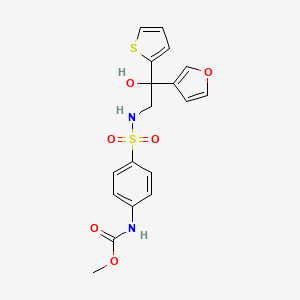

Methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H18N2O6S2 and its molecular weight is 422.47. The purity is usually 95%.

BenchChem offers high-quality methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 噻吩衍生物已显示出抗菌特性 . 研究该化合物的特定抗菌作用对于对抗细菌和真菌感染可能是有价值的。

- 噻吩与抗炎和镇痛作用有关 . 研究该化合物是否表现出类似的特性,可能有助于疼痛管理和炎症控制。

- 一些噻吩衍生物具有抗肿瘤活性 . 研究该化合物对癌细胞的影响,可以为潜在的治疗应用提供见解。

- 噻吩在材料科学中使用,特别是在制造发光二极管(LED)中 . 探讨该化合物是否可以增强 LED 性能或作为光电器件的组件值得研究。

- 噻吩是已知的金属腐蚀抑制剂 . 研究该化合物的缓蚀特性,可能在材料工程中具有实际应用。

- 虽然没有直接研究该化合物,但相关的吡嗪衍生物已被评估用于抗结核活性 . 研究该化合物是否对结核分枝杆菌表现出类似的作用,可能有助于结核药物开发。

抗菌活性

抗炎和镇痛特性

抗肿瘤潜力

材料科学:发光二极管(LED)

腐蚀抑制

抗结核活性:(潜在的):

生物活性

Methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H17N3O6S2 and a molecular weight of approximately 407.5 g/mol. Its structure features a furan ring, a thiophene moiety, and a sulfamoyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O6S2 |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 2097920-51-7 |

Enzyme Inhibition

Preliminary studies indicate that methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate acts as an inhibitor of butyrylcholinesterase (BChE) , an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The compound's structural features enhance its interaction with BChE, suggesting a potential mechanism of competitive inhibition.

Key Findings:

- Inhibition of BChE: The compound shows promising activity against BChE, which is critical in cholinergic signaling pathways.

- Molecular Docking Studies: These studies suggest that the compound fits well into the active site of BChE, indicating strong binding affinity and potential efficacy as a therapeutic agent.

Case Studies and Research Findings

-

Neuroprotective Effects:

- A study demonstrated that derivatives of methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate exhibited neuroprotective properties in cell cultures exposed to neurotoxic agents. This suggests its potential use in developing treatments for neurodegenerative diseases.

-

Antioxidant Activity:

- Research has shown that the compound possesses antioxidant properties, which could help mitigate oxidative stress in neuronal cells, further supporting its role in neuroprotection.

-

Cytotoxicity Studies:

- Cytotoxicity assays against various cancer cell lines indicated that the compound selectively inhibits cancer cell proliferation while sparing normal cells, highlighting its potential as an anticancer agent.

Synthesis Methods

The synthesis of methyl (4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

- Formation of the Furan and Thiophene Derivatives: Initial reactions involve the synthesis of furan and thiophene derivatives through standard organic reactions.

- Sulfamoylation: The introduction of the sulfamoyl group is achieved through reaction with appropriate sulfonamide reagents.

- Carbamate Formation: Finally, the carbamate linkage is formed using methyl chloroformate or similar reagents under controlled conditions.

属性

IUPAC Name |

methyl N-[4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S2/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-9-26-11-13)16-3-2-10-27-16/h2-11,19,22H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYQHYIRDNRLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。